Dynorphin A (1-13) amide

Kappa Opioid Receptor Radioligand Binding Selectivity Profiling

Dynorphin A (1-13) amide is a C-terminally amidated, truncated dynorphin analog with subnanomolar KOR affinity (Ki=0.11 nM). Its unique dual agonist/antagonist character and potent GPI activity (IC50=4.0 nM) make it an irreplaceable reference standard for KOR pharmacology. Unlike shorter fragments or synthetic agonists, it ensures accurate Bmax/Kd determination and enables nuanced in vivo studies of pain modulation, tolerance, and anticonvulsant pathways. Choose this specific compound to validate KOR-expressing cell lines, establish assay windows, and dissect endogenous KOR function with confidence.

Molecular Formula C75H127N25O14
Molecular Weight 1603.0 g/mol
Cat. No. B12378724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDynorphin A (1-13) amide
Molecular FormulaC75H127N25O14
Molecular Weight1603.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C75H127N25O14/c1-7-45(6)61(71(113)96-54(25-17-35-88-75(84)85)72(114)100-36-18-26-58(100)70(112)95-51(22-12-14-32-77)65(107)97-55(37-43(2)3)67(109)92-50(62(79)104)21-11-13-31-76)99-66(108)53(24-16-34-87-74(82)83)93-64(106)52(23-15-33-86-73(80)81)94-68(110)56(38-44(4)5)98-69(111)57(40-46-19-9-8-10-20-46)91-60(103)42-89-59(102)41-90-63(105)49(78)39-47-27-29-48(101)30-28-47/h8-10,19-20,27-30,43-45,49-58,61,101H,7,11-18,21-26,31-42,76-78H2,1-6H3,(H2,79,104)(H,89,102)(H,90,105)(H,91,103)(H,92,109)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,107)(H,98,111)(H,99,108)(H4,80,81,86)(H4,82,83,87)(H4,84,85,88)/t45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1
InChIKeyYJLKYUMEUZAMMP-IWIISZHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dynorphin A (1-13) Amide: High-Affinity Kappa Opioid Receptor Ligand for Targeted Neurological Research


Dynorphin A (1-13) amide is a truncated and C-terminally amidated analog of the endogenous opioid peptide dynorphin A (1-17). It functions as a potent and selective agonist for the kappa opioid receptor (KOR), exhibiting high affinity in the subnanomolar range [1]. This ligand is extensively utilized as a reference standard in KOR pharmacology due to its well-characterized profile in radioligand binding and functional assays [2].

Why Dynorphin A (1-13) Amide Cannot Be Replaced by Other Dynorphin Fragments or In-Class KOR Agonists


Interchangeability with other dynorphin fragments (e.g., 1-8, 1-10) or synthetic KOR agonists (e.g., U-50488) is precluded by profound differences in receptor binding affinity, functional selectivity, and in vivo pharmacology. While Dynorphin A (1-13) amide demonstrates subnanomolar KOR affinity (Ki = 0.11 nM), fragments like dynorphin A (1-8) exhibit significantly reduced affinity and altered receptor selectivity profiles [1]. Furthermore, in vivo studies reveal a unique dual agonist/antagonist character for this specific fragment that is not recapitulated by other KOR ligands [2]. These critical variations directly impact experimental outcomes, necessitating the use of the specific compound.

Quantitative Comparative Evidence for Dynorphin A (1-13) Amide: Binding, Functional, and In Vivo Differentiation


Kappa Opioid Receptor Binding Affinity: Dynorphin A (1-13) Amide vs. Key Comparators

Dynorphin A (1-13) amide exhibits subnanomolar binding affinity (Ki) for the kappa opioid receptor (KOR) in guinea pig cerebellum membranes, demonstrating a Ki of 0.11 nM. This is comparable to the KOR affinity of the endogenous parent peptide dynorphin A (1-17) (Ki ~0.1 nM) but is >50-fold higher than the truncated fragment dynorphin A (1-8) (Ki ~6 nM) [1]. This high affinity is crucial for detecting low-abundance KOR populations or in competitive binding scenarios [2].

Kappa Opioid Receptor Radioligand Binding Selectivity Profiling

Functional Potency in KOR-Mediated Inhibition: Dynorphin A (1-13) Amide in GPI vs. MVD Assays

In the guinea pig ileum (GPI) assay, a functional model of peripheral KOR activity, Dynorphin A (1-13) amide demonstrates potent inhibition of electrically-induced twitches with an IC50 of 4.0 nM [1]. In contrast, the shorter fragment dynorphin (1-10) amide exhibits a significantly more potent IC50 of 0.3 nM in the mouse vas deferens (MVD), highlighting tissue-specific functional differences between these related peptides [1].

Functional Assay Guinea Pig Ileum Potency

Metabolic Stability Advantage: Amide C-Terminus vs. Native Carboxyl Form

C-terminal amidation is a well-established strategy to enhance the metabolic stability of peptides in biological matrices by conferring resistance to carboxypeptidases [1]. While direct comparative half-life data for Dynorphin A (1-13) amide versus its free acid counterpart is sparse, the structural modification provides a class-level inference for improved ex vivo and in vivo half-life [2]. This is particularly relevant for experimental protocols involving tissue preparations with high peptidase activity, such as brain slices or plasma-containing media.

Peptide Stability Metabolism Amidation

In Vivo Dual Agonist/Antagonist Profile: Differentiating Dynorphin A (1-13) Amide from Synthetic KOR Agonists

In a thermal antinociception assay in rhesus monkeys, dynorphin A-(1-13) exhibited a unique pharmacological profile not observed with other KOR agonists. It produced antinociception that was surmountably antagonized by the KOR-selective antagonist nor-binaltorphimine (nor-BNI) at 3.2 mg/kg but was not antagonized by the mu-opioid receptor antagonist clocinnamox (0.1 mg/kg) [1]. Furthermore, dynorphin A (1-13) was found to antagonize the antinociceptive effects of morphine in a separate study, demonstrating an in vivo antagonist action that is specific to this fragment [2].

In Vivo Pharmacology Antinociception KOR Antagonism

Non-Opioid Anticonvulsant Effect: A Unique Behavioral Distinction

Dynorphin A (1-13) amide demonstrates a non-opioid anticonvulsant effect in the rat flurothyl test, which is not shared by many other KOR agonists [1]. It acutely elevated the seizure threshold, and this action was not blocked by the opioid antagonist naloxone [1]. This effect is distinct from its KOR-mediated actions and is hypothesized to involve interactions with non-opioid targets or signaling pathways [2].

Behavioral Pharmacology Anticonvulsant Non-Opioid

Structural Basis for KOR Selectivity: Critical Arg6 and Arg7 Residues

Structure-activity relationship (SAR) studies demonstrate that the high KOR selectivity of Dynorphin A (1-13) amide is dependent on specific basic residues in its C-terminus. Alanine substitution of Arg7 in dynorphin A-(1-13) resulted in a significant loss of KOR affinity (Ki increased >10-fold) and selectivity [1]. In contrast, substitution of Lys11 or Lys13 by Nε-acetyllysine also decreased both affinity and selectivity for KOR, highlighting the unique contribution of the native arginine residues [2]. These structural insights are critical for the design of novel KOR-targeted ligands.

Structure-Activity Relationship Mutagenesis Receptor Binding

Optimal Application Scenarios for Dynorphin A (1-13) Amide in Research and Drug Discovery


Gold Standard Positive Control in KOR Radioligand Binding Assays

Due to its subnanomolar KOR binding affinity (Ki = 0.11 nM) and well-documented selectivity, Dynorphin A (1-13) amide serves as an ideal reference full agonist for establishing assay windows and validating KOR-expressing cell lines or tissue membrane preparations [1]. Its use ensures accurate determination of KOR density (Bmax) and ligand affinity (Kd) in competitive binding studies [2].

Functional Characterization of KOR Agonism and Antagonism in Ex Vivo Tissues

The compound's potent activity in the guinea pig ileum (GPI) assay (IC50 = 4.0 nM) makes it a valuable tool for characterizing the functional activity of novel KOR ligands in isolated tissue preparations [1]. Its distinct potency profile compared to other dynorphin fragments allows for nuanced studies of receptor signaling in a physiologically relevant context [1].

Investigating Endogenous Modulation of Pain and Antinociception in Non-Human Primates

Dynorphin A (1-13) amide's unique dual agonist/antagonist profile in vivo, including its ability to antagonize morphine antinociception, makes it a critical tool for dissecting the complex role of the endogenous KOR system in pain modulation, tolerance, and dependence in advanced behavioral models [1]. This application is not readily replicated with standard synthetic KOR agonists.

Exploring Non-Opioid Mechanisms in Neurological Disease Models

The demonstration of a naloxone-insensitive, non-opioid anticonvulsant effect in the rat flurothyl test positions Dynorphin A (1-13) amide as a unique probe for investigating alternative signaling pathways and potential therapeutic avenues for epilepsy and related neurological disorders [1].

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